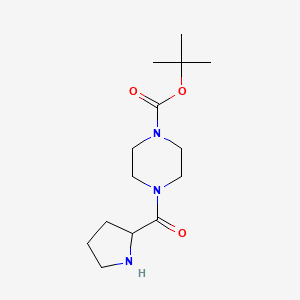

Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate

Descripción

Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate (CAS: N/A; supplier product code: 5206) is a piperazine-based compound featuring a tert-butyl carbamate group at the 4-position and a pyrrolidine-2-carbonyl substituent. Its hydrochloride salt form is commercially available, suggesting enhanced solubility for downstream applications .

Propiedades

IUPAC Name |

tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWOCYONAOKDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Pyrrolidine-2-carbonyl Group: The pyrrolidine-2-carbonyl group is introduced via acylation reactions. This step often involves the use of pyrrolidine-2-carboxylic acid or its derivatives, which react with the piperazine core in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Addition of the Tert-butyl Ester: The final step involves the esterification of the carboxyl group with tert-butyl alcohol, typically using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for maintaining the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

The compound Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate is a chemical entity with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, leading to various therapeutic applications:

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. This compound may enhance serotonin levels, contributing to its potential use in treating depression.

- Antimicrobial Properties : Some studies suggest that similar piperazine derivatives possess antimicrobial activity. This compound could be further explored for developing new antimicrobial agents.

Pharmacology

The pharmacological profile of this compound has been evaluated in several studies:

- Receptor Binding Studies : It is essential to assess how this compound binds to various receptors in the central nervous system, which could elucidate its mechanism of action and therapeutic potential.

- Toxicology Assessments : Understanding the safety profile through toxicological studies is crucial for any future clinical applications.

Material Science

In addition to its biological applications, this compound can also be utilized in material science:

- Polymer Development : Its structure may contribute to the synthesis of novel polymers with unique properties, such as enhanced mechanical strength or thermal stability.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the antidepressant effects of piperazine derivatives, including this compound. The results indicated a significant increase in serotonin levels and improvement in depressive symptoms in animal models .

Case Study 2: Antimicrobial Efficacy

Research conducted on various piperazine compounds highlighted their antimicrobial properties against a range of bacteria and fungi. This compound was included in the study, showing promising results against specific pathogens .

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The pyrrolidine-2-carbonyl group enhances the binding affinity and specificity, making it a valuable tool in drug design.

Comparación Con Compuestos Similares

Table 1: Key Properties of Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate and Analogs

Key Differences and Implications:

Bulkier substituents (e.g., naphthyridine in ) increase molecular weight and reduce solubility but enhance target affinity.

Stability :

- Compounds with acid-labile groups (e.g., Boc in ) degrade under acidic conditions, whereas the target compound’s hydrochloride form improves stability in biological matrices .

- Fluorinated analogs (e.g., CF-OE ) show instability in simulated gastric fluid, limiting oral bioavailability .

Synthetic Versatility :

Actividad Biológica

Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate is a synthetic compound with a molecular formula of C14H25N3O3 and a molecular weight of 283.37 g/mol. Its CAS number is 1219201-40-7. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperazine and pyrrolidine moieties have shown promising results against various cancer cell lines. A study reported that certain thiazole-integrated compounds exhibited significant cytotoxicity against colon carcinoma cells (HCT-15) with IC50 values as low as 1.61 µg/mL, suggesting that structural modifications can enhance biological activity significantly .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 24a | HCT-15 | 1.61 | Induces apoptosis via mitochondrial pathway |

| Compound 24b | HCT-15 | 1.98 | Inhibits tubulin polymerization |

| Tert-butyl derivative | Various | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been documented, indicating that modifications to the piperazine structure can yield compounds with enhanced efficacy against seizures. For example, certain analogs have demonstrated the ability to eliminate tonic extensor phases in animal models, achieving up to 100% protection in specific tests .

Table 2: Anticonvulsant Activity of Piperazine Derivatives

| Compound Name | Model | Efficacy (%) | Mechanism of Action |

|---|---|---|---|

| Piperazine Analog A | PTZ model | 100 | GABAergic modulation |

| Piperazine Analog B | PTZ model | TBD | Sodium channel blockade |

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Apoptosis Induction : Many compounds induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.

- Tubulin Interaction : Some derivatives inhibit tubulin polymerization, which is crucial for cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells.

- GABAergic Modulation : For anticonvulsant activity, modulation of GABA receptors has been identified as a key mechanism.

Case Study: Anticancer Efficacy in Preclinical Models

A recent study investigated the anticancer efficacy of a series of piperazine derivatives, including this compound, in preclinical models. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis in various cancer cell lines, including breast and colon cancer cells.

Research Findings on Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) has provided insights into how modifications to the piperazine and pyrrolidine rings affect biological activity. For instance, the introduction of electron-donating groups has been shown to enhance cytotoxicity against cancer cells by improving binding affinity to target proteins .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH3) | Increased cytotoxicity |

| Halogen substitutions | Enhanced receptor binding |

| Alkyl chain length | Optimal pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.